Cas no 883229-45-6 ((11bR)-N-benzyl-N,2,6-trimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine)

(11bR)-N-benzyl-N,2,6-trimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine structure
883229-45-6 structure
Product Name:(11bR)-N-benzyl-N,2,6-trimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
CAS No:883229-45-6
MF:C30H26NO2P
MW:463.506708621979
CID:4771238
PubChem ID:12162858
Update Time:2024-10-26

(11bR)-N-benzyl-N,2,6-trimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine Chemical and Physical Properties

Names and Identifiers

    • (11bR)-N-benzyl-N,2,6-trimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
    • (11bR)-N,2,6-Trimethyl-N-(phenylmethyl)dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine (ACI)
    • CS-0108674
    • 883229-45-6
    • Inchi: 1S/C30H26NO2P/c1-20-17-23-13-7-9-15-25(23)27-28-26-16-10-8-14-24(26)18-21(2)30(28)33-34(32-29(20)27)31(3)19-22-11-5-4-6-12-22/h4-18H,19H2,1-3H3
    • InChI Key: OLXSXUYLRRSGBV-UHFFFAOYSA-N
    • SMILES: O1P(N(CC2C=CC=CC=2)C)OC2C(C)=CC3C(C=2C2C1=C(C)C=C1C=2C=CC=C1)=CC=CC=3

Computed Properties

  • Exact Mass: 463.17011607g/mol
  • Monoisotopic Mass: 463.17011607g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 3
  • Complexity: 639
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.3
  • Topological Polar Surface Area: 29.5Ų

(11bR)-N-benzyl-N,2,6-trimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine Pricemore >>

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